

# Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Tianeptine Metabolite MC5 Sodium Salt*

Cat. No.: *B563113*

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## Abstract

Tianeptine, an atypical antidepressant, undergoes extensive metabolism in vivo, with the primary metabolite being the pharmacologically active MC5 (pentanoic acid) derivative. This technical guide provides an in-depth analysis of the sodium salt of Tianeptine Metabolite MC5, focusing on its molecular characteristics, metabolic generation, and mechanism of action. Detailed experimental protocols for its quantification and functional assessment are provided, alongside visual representations of its metabolic and signaling pathways to facilitate a comprehensive understanding for research and drug development applications.

## Core Molecular and Physicochemical Properties

**Tianeptine Metabolite MC5 Sodium Salt** is the primary active metabolite of tianeptine.[1][2][3] Its formation occurs through the  $\beta$ -oxidation of the heptanoic acid side chain of the parent compound.[4][5][6] The following tables summarize the key molecular and physicochemical properties of this metabolite.

Table 1: Molecular Identifiers and Properties

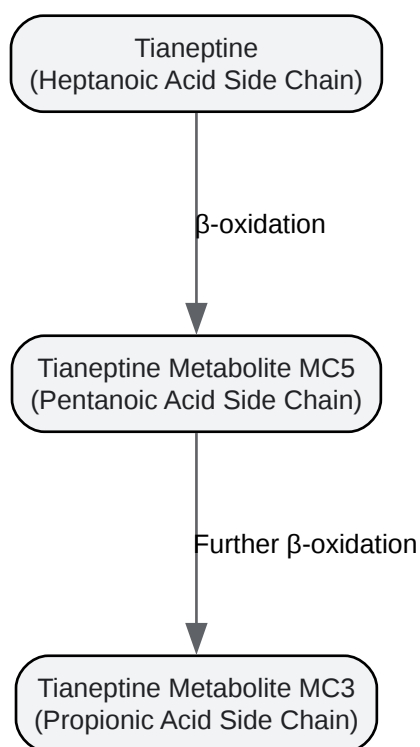
Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>20</sub> ClN <sub>2</sub> NaO <sub>4</sub> S	[1][7][8]
Molecular Weight	430.88 g/mol	[1][8]
CAS Number	115220-11-6	[1][2]
IUPAC Name	Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][1][4]benzothiazepin-11-yl)amino]pentanoate	[8]
Synonyms	7-[(3-Chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1][4]thiazepin-11-yl)amino]pentanoic Acid S,S-Dioxide Sodium Salt	[1]

Table 2: Physicochemical and Pharmacokinetic Data

Property	Value	Species	Source
Solubility	Slightly soluble in Dichloromethane, DMSO, and Methanol.	N/A	[2]
Peak Plasma Conc. (Cmax)	63 ± 14 ng/mL	Human	[6]
Time to Peak (Tmax)	2.23 ± 0.42 h	Human	[6]
Elimination Half-life (t <sub>1/2</sub> )	7.2 ± 5.7 h	Human	[6]
Elimination Half-life (t <sub>1/2</sub> )	7.53 h	Rat	[9]
μ-opioid receptor (MOR) EC <sub>50</sub>	0.454 μM	Human (in vitro)	[2][10]
δ-opioid receptor (DOR) EC <sub>50</sub>	>100 μM	Human (in vitro)	[2][10]

## Metabolic Pathway: From Tianeptine to MC5

The principal metabolic route for tianeptine is the beta-oxidation of its heptanoic acid side chain, leading to the formation of the MC5 metabolite, which has a pentanoic acid side chain. [4][6] This biotransformation is a key determinant of the compound's pharmacokinetic profile.

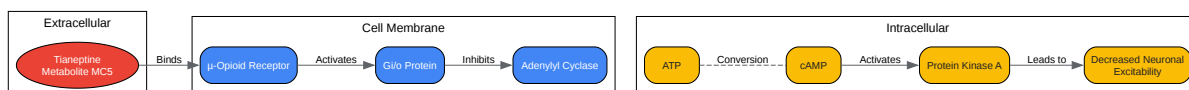


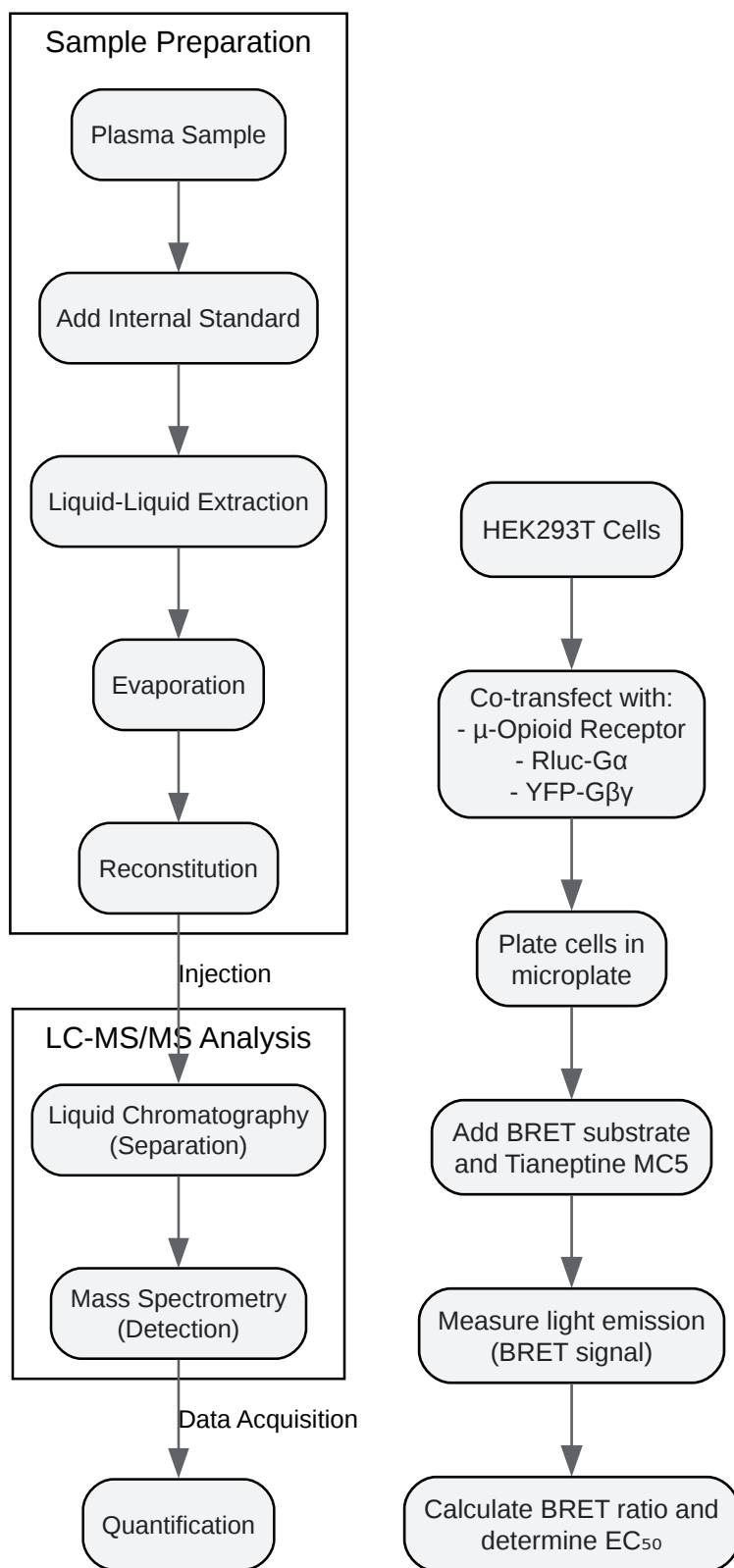
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Caption: Metabolic conversion of Tianeptine to its major metabolites.

## Mechanism of Action: $\mu$ -Opioid Receptor Signaling

Tianeptine Metabolite MC5 is an agonist of the  $\mu$ -opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[2][10] Upon binding, it initiates a signaling cascade that is primarily mediated by the  $G_i$  alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]





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- To cite this document: BenchChem. [Tianeptine Metabolite MC5 Sodium Salt: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563113#tianeptine-metabolite-mc5-sodium-salt-molecular-formula]

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